![molecular formula C6H6BrClF2 B13465176 1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13465176.png)
1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of halogenated reagents to [1.1.1]propellane, a highly strained and reactive precursor . The reaction conditions often include the use of radical initiators such as triethylborane and photoredox catalysts to facilitate the addition of halogen atoms to the bicyclo[1.1.1]pentane framework .
Industrial production methods for this compound may involve large-scale synthesis using similar radical addition techniques, with optimization for yield and purity. The scalability of these methods is crucial for the commercial availability of this compound .
Analyse Chemischer Reaktionen
1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including substitution, reduction, and oxidation. Common reagents used in these reactions include nucleophiles, reducing agents, and oxidizing agents .
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding hydrocarbons.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of various oxidized products.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane depends on its specific application. In drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The bicyclo[1.1.1]pentane scaffold can enhance the binding affinity and selectivity of drug candidates by providing a rigid and three-dimensional structure .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Bromo-3-fluorobicyclo[1.1.1]pentane: This compound has a similar bicyclo[1.1.1]pentane core but with a fluorine atom instead of a chlorodifluoromethyl group.
1-Chlorobicyclo[1.1.1]pentane: This compound features a chlorine atom at the bridgehead position, making it a simpler analog.
1,3-Dibromobicyclo[1.1.1]pentane: This compound has two bromine atoms at the bridgehead positions, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
Molekularformel |
C6H6BrClF2 |
|---|---|
Molekulargewicht |
231.46 g/mol |
IUPAC-Name |
1-bromo-3-[chloro(difluoro)methyl]bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C6H6BrClF2/c7-5-1-4(2-5,3-5)6(8,9)10/h1-3H2 |
InChI-Schlüssel |
PICIQDMYHOEMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)Br)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


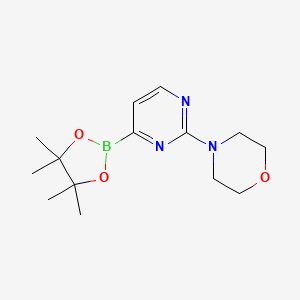
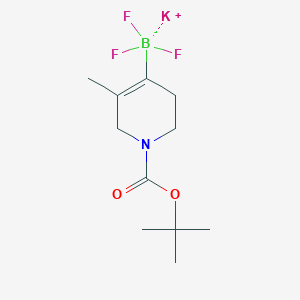
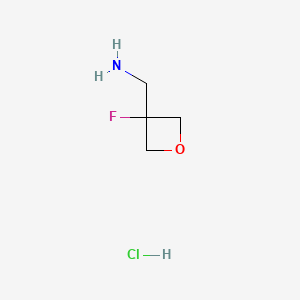
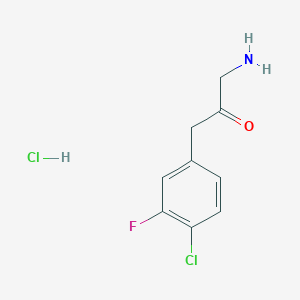

![Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465140.png)
![Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid](/img/structure/B13465142.png)
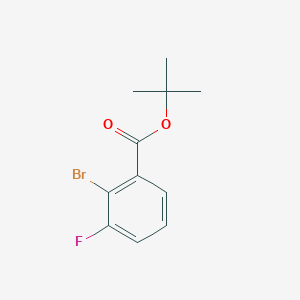

![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13465154.png)
![Spiro[4.5]decane-8-carbaldehyde](/img/structure/B13465161.png)
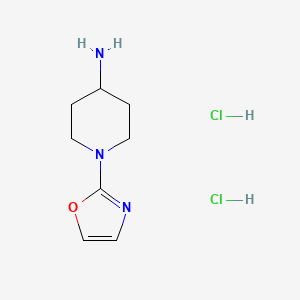
![(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13465172.png)

